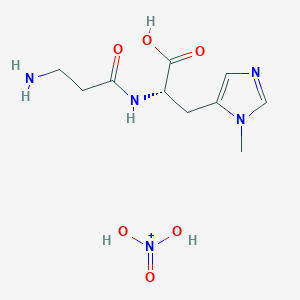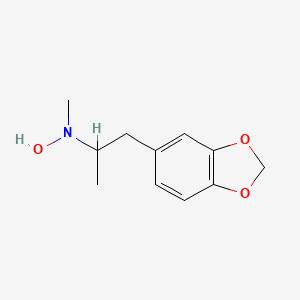
3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is a chemical compound categorized as an amphetamine. It is an analytical reference standard primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves the hydroxylation of 3,4-methylenedioxymethamphetamine. This process typically requires the use of specific reagents and catalysts to achieve the desired hydroxylation. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) depend on the type of reaction. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce dehydroxylated compounds .
Scientific Research Applications
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) has several scientific research applications:
Mechanism of Action
The mechanism of action of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves its interaction with monoamine transporters. It enters neurons via these transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm. This process induces the release of these neurotransmitters by reversing their respective transporters through phosphorylation . Additionally, it acts as a weak agonist of serotonin receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxymethamphetamine:
N-hydroxy-3,4-methylenedioxyamphetamine: Another similar compound with a hydroxyl group, but with different pharmacological properties.
Uniqueness
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is unique due to its N-hydroxy group, which influences its chemical reactivity and biological activity. This modification allows for distinct interactions with biological targets and different metabolic pathways compared to its non-hydroxylated counterparts .
Properties
CAS No. |
214414-88-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylhydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-8(12(2)13)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,13H,5,7H2,1-2H3 |
InChI Key |
ORADFQZOLNHWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799199.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)
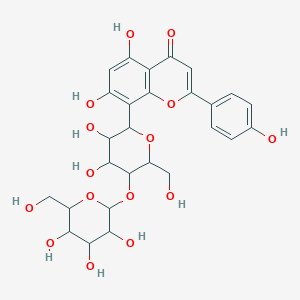
![5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10799210.png)
![4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-](/img/structure/B10799216.png)
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799217.png)
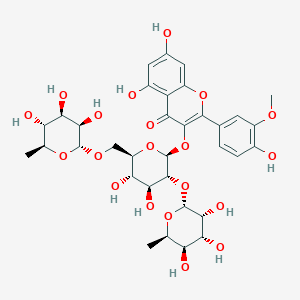
![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B10799220.png)
![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)
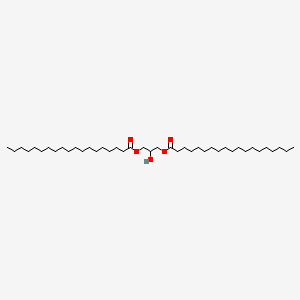
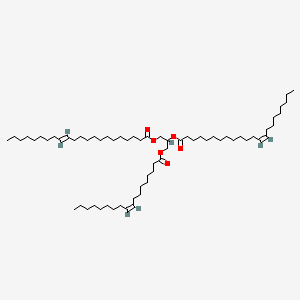

![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)
